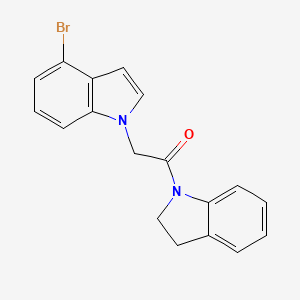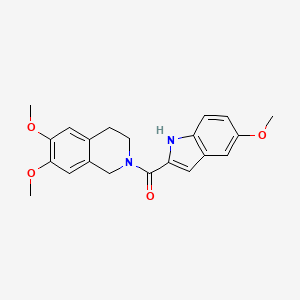
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole moiety, followed by the introduction of the indole ring. The final step involves the formation of the carboxamide linkage.
Synthesis of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of Carboxamide Linkage: The final step involves coupling the benzimidazole and indole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, while the indole ring can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(2-methyl-1H-benzimidazol-6-yl)propanamide
- N-(2-methyl-1H-benzimidazol-6-yl)-3-phenylpropanamide
- N-(2-methyl-1H-benzimidazol-6-yl)-2-thiophenesulfonamide
Uniqueness
N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide is unique due to the presence of both benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug design.
属性
分子式 |
C17H14N4O |
|---|---|
分子量 |
290.32 g/mol |
IUPAC 名称 |
N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-10-19-15-5-3-13(9-16(15)20-10)21-17(22)12-2-4-14-11(8-12)6-7-18-14/h2-9,18H,1H3,(H,19,20)(H,21,22) |
InChI 键 |
WNGQCGHJUPBNGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)


![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)
![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)
